molecular formula C19H20N2O2S B4752587 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide

Katalognummer B4752587
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: YQLIEBVOCZAWPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide, also known as EBI-005, is a small molecule inhibitor that has been widely studied for its potential use in treating inflammatory diseases. This compound was first synthesized in 2008 and has since been the focus of numerous scientific studies. In

Wirkmechanismus

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide is a selective inhibitor of the protein kinase C (PKC) family member PKCθ. PKCθ is involved in the activation of T cells, which play a key role in the pathogenesis of inflammatory diseases. By inhibiting PKCθ, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide reduces the activation and proliferation of T cells, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has been shown to have a number of other biochemical and physiological effects. For example, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has been shown to inhibit the growth of cancer cells in vitro, although its potential as an anti-cancer agent has not been extensively studied. N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide is its specificity for PKCθ, which reduces the risk of off-target effects. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide is a small molecule inhibitor, which may limit its ability to penetrate certain tissues and target specific cell types.

Zukünftige Richtungen

There are a number of future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide. One area of interest is the potential use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide in combination with other anti-inflammatory agents to enhance its efficacy. Another area of interest is the potential use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is a need for further research on the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide, particularly with regard to its effects on T cell activation and proliferation.

Wissenschaftliche Forschungsanwendungen

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has been studied extensively for its potential use in treating inflammatory diseases such as psoriasis, atopic dermatitis, and dry eye disease. In preclinical studies, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of inflammatory cells into affected tissues. In clinical trials, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has demonstrated efficacy in reducing the severity of psoriasis and atopic dermatitis symptoms.

Eigenschaften

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-4-23-15-9-10-16-17(11-15)24-19(20-16)21-18(22)14-7-5-13(6-8-14)12(2)3/h5-12H,4H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLIEBVOCZAWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.